molecular formula C20H20FN3O2S B2608728 2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1172888-07-1

2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2608728
CAS RN: 1172888-07-1
M. Wt: 385.46
InChI Key: RATNFZHPZDJLGO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their pharmacological properties. In

Scientific Research Applications

Antimicrobial Properties

A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, when condensed with phenyl acetamide derivatives possessing a fluorine atom, have shown notable antimicrobial properties. The presence of fluorine atoms significantly enhances their antimicrobial effectiveness against a broad panel of bacterial and fungal strains, including Gram-positive bacteria (S. aureus and E. faecalis), Gram-negative bacteria (E. coli and P. aeruginosa), and fungi (C. albicans and A. niger) (Parikh & Joshi, 2014).

Another study synthesized derivatives with antibacterial activity, starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds were found to possess significant antibacterial activity, highlighting the versatility of the 1,3,4-oxadiazole ring in contributing to antimicrobial efficacy (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Potential Anticancer Activities

Compounds within this chemical family have also been explored for their anticancer potential. A novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides demonstrated excellent activity against various microorganisms and showed good cytotoxic activities in in vitro cytotoxic properties tests, indicating a promising avenue for anticancer research (Devi, Shahnaz, & Prasad, 2022).

A synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds highlighted their significant cytotoxic results against breast cancer compared to other derivatives, showcasing the potential of these structures in cancer treatment strategies (Abu-Melha, 2021).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-13(2)27-17-9-5-15(6-10-17)12-19-23-24-20(26-19)22-18(25)11-14-3-7-16(21)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATNFZHPZDJLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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